N-Benzylbis(2-cyanoethyl)amine
Overview
Description
N-Benzylbis(2-cyanoethyl)amine is a chemical compound with the molecular formula C13H15N3 . It is used for research purposes.
Synthesis Analysis
The synthesis of N-Benzylbis(2-cyanoethyl)amine and similar compounds has been a subject of research. For instance, a method for the synthesis of amines involves the catalytic amination of biomass-derived oxygenates . Another approach involves the selective N-alkylation of amines with alcohols, catalyzed by manganese pincer complexes .Molecular Structure Analysis
The molecular structure of N-Benzylbis(2-cyanoethyl)amine consists of a benzyl group attached to two cyanoethyl groups . The molecular weight of this compound is 213.28 g/mol.Chemical Reactions Analysis
Amines, including N-Benzylbis(2-cyanoethyl)amine, can undergo various reactions. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Another reaction involves the addition of protic nucleophiles to acrylonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Benzylbis(2-cyanoethyl)amine can be found in databases like PubChem . Amines are known to react with acids to form salts soluble in water .Scientific Research Applications
Organic Synthesis
Amines, characterized by the presence of one or more nitrogen atoms bonded to carbon atoms, are versatile organic compounds with a broad range of applications across chemistry . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .
Medicinal Chemistry
In medicinal chemistry, amines serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .
Materials Science
Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials, among others .
Sustainable Technologies
Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .
Chemical Research
N-Benzylbis(2-cyanoethyl)amine and related compounds can be used in chemical research. For example, they can be used as starting materials or intermediates in the synthesis of other compounds .
Quinazolinone Synthesis
In a specific example of chemical synthesis, N-benzyl cyanamides have been used in the synthesis of 3-benzyl-4-imino-3,4-dihydroquinazolin-2-amine .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[benzyl(2-cyanoethyl)amino]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-8-4-10-16(11-5-9-15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSYLVQUYMYQBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC#N)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457606 | |
Record name | N-Benzylbis(2-cyanoethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylbis(2-cyanoethyl)amine | |
CAS RN |
16728-92-0 | |
Record name | N-Benzylbis(2-cyanoethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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